molecular formula C61H114O6 B3026054 Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

Cat. No.: B3026054
M. Wt: 943.6 g/mol
InChI Key: MAWRDGRSFXIWKV-VBZQPFBYSA-N
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Description

1,2-Dioleoyl-3-Docosanoyl-rac-glycerol: is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and docosanoic acid at the sn-3 position. This compound is found in cocoa butter and cocoa butter equivalents containing shea stearin and palm mid fraction . It is a crystalline solid with a molecular formula of C61H114O6 and a molecular weight of 943.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving oleic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves the use of high-purity oleic acid and docosanoic acid. The process includes the purification of the starting materials, followed by their esterification with glycerol under controlled temperature and pressure conditions. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

    Transesterification: Catalysts like sodium methoxide or lipases are commonly used.

Major Products:

Scientific Research Applications

1,2-Dioleoyl-3-Docosanoyl-rac-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with membrane proteins. The oleic acid moieties provide fluidity to the membrane, while the docosanoic acid moiety contributes to the stability of the lipid bilayer. This compound can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol is unique due to the presence of docosanoic acid, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring a balance of fluidity and stability, such as in food products and drug delivery systems .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWRDGRSFXIWKV-VBZQPFBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H114O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
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Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester

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